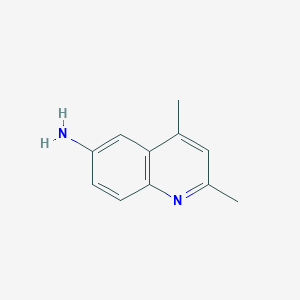

2,4-二甲基喹啉-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dimethylquinolin-6-amine is a chemical compound with the CAS Number: 84264-43-7 . It has a molecular weight of 172.23 and its IUPAC name is 2,4-dimethyl-6-quinolinamine .

Synthesis Analysis

The synthesis of quinoline compounds, such as 2,4-Dimethylquinolin-6-amine, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of 2,4-Dimethylquinolin-6-amine consists of a quinoline ring with two methyl groups attached at the 2 and 4 positions and an amine group at the 6 position .Chemical Reactions Analysis

Quinoline compounds, including 2,4-Dimethylquinolin-6-amine, have been used in various chemical reactions . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

2,4-Dimethylquinolin-6-amine is a powder at room temperature . It has a melting point of 130-131 degrees Celsius .科学研究应用

1. 抗癌药物开发

已确定2,4-二甲基喹啉-6-胺衍生物为有效的抗癌药物。值得注意的是,一项研究发现N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺是一种强效的凋亡诱导剂,在人类MX-1乳腺癌和其他小鼠异种移植癌模型中表现出显著疗效。它还表现出优异的血脑屏障穿透性,使其成为癌症治疗的重要临床候选药物 (Sirisoma et al., 2009)。

2. 抗疟药物开发

对多取代2,4-二甲基喹啉的研究突显了它们作为抗疟药物的潜力。已开发出从2,5-二氯苯胺起始的6-氨基-2,4-二甲基喹啉衍生物的合成方法,显示出治疗疟疾的前景 (Parushev et al., 1991)。

3. 光谱荧光分析

化合物2,6-二甲基喹啉-4-(N-琥珀酰亚胺)甲酸酯(DMQF-OSu)已被用作荧光试剂,用于光谱荧光测定脂肪胺。它选择性地与一次和二次脂肪胺反应,产生强烈荧光。这种应用对于分析水样中的脂肪胺很有用 (Cao et al., 2003)。

4. 分析化学应用

在分析化学中,2,4-二甲基喹啉-6-胺的衍生物用于分析和定量含胺基代谢物。这些衍生物应用于液相色谱-电喷雾离子化质谱(LC-ESI-MS)等技术,用于分离和定量复杂的胺化合物混合物 (Boughton et al., 2011)。

5. 双氢叶酸还原酶(DHFR)抑制剂

从2,4-二甲基喹啉-6-胺衍生的化合物被设计为DHFR的抑制剂,DHFR是治疗机会性感染和癌症的靶酶。它们对来自卡氏肺孢子虫和弓形虫的DHFR表现出显著的效力和选择性,一些类似物还表现出抗肿瘤活性 (Gangjee et al., 1995)。

作用机制

Target of Action

Quinoline amines, a class of compounds to which 2,4-dimethylquinolin-6-amine belongs, have been studied for their anticancer properties . They have been found to interact with non-small cell lung cancer cell lines, such as A549 .

Mode of Action

It’s known that quinoline amines can inhibit cell proliferation in cancer cell lines . The compound’s interaction with its targets likely results in changes that inhibit the growth and proliferation of these cells .

Biochemical Pathways

It’s suggested that quinoline amines may interact with the pi3k/akt/mtor pathway, a common signaling pathway that plays a role in multiple cancers by regulating apoptosis and cell proliferation .

Pharmacokinetics

It’s noted that the compounds in this study, including quinoline amines, are predicted to satisfy the adme profile , which suggests that they have suitable properties for bioavailability.

Result of Action

One of the quinoline amines studied was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value (ic50) of 294 μM . This suggests that 2,4-Dimethylquinolin-6-amine may have similar cytotoxic effects.

安全和危害

未来方向

The future directions for the study and use of 2,4-Dimethylquinolin-6-amine and similar compounds could involve further exploration of their synthesis methods and potential applications . There is also interest in developing new methods and synthetic approaches towards organic compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

属性

IUPAC Name |

2,4-dimethylquinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-5-8(2)13-11-4-3-9(12)6-10(7)11/h3-6H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXPRKPDAIMNAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl}acetic acid](/img/structure/B2366566.png)

![Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2366569.png)

![(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2366574.png)